9,10-Anthracenedione, 1,5-bis(propylthio)-
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Overview
Description
1,5-Bis(propylthio)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two propylthio groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(propylthio)anthracene-9,10-dione can be synthesized through a multi-step process involving the introduction of propylthio groups to the anthracene core. One common method involves the reaction of anthracene-9,10-dione with propylthiol in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of 1,5-Bis(propylthio)anthracene-9,10-dione involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(propylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(propylthio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 1,5-Bis(propylthio)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties and used in similar applications.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics.
1,5-Diphenoxy-9,10-anthracenedione: Similar in structure but with phenoxy groups instead of propylthio groups.
Uniqueness
1,5-Bis(propylthio)anthracene-9,10-dione is unique due to the presence of propylthio groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
506443-22-7 |
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Molecular Formula |
C20H20O2S2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,5-bis(propylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2S2/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
KIGQCFUSRYPQNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCCC |
Origin of Product |
United States |
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